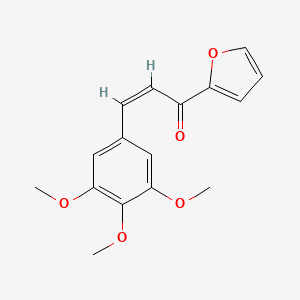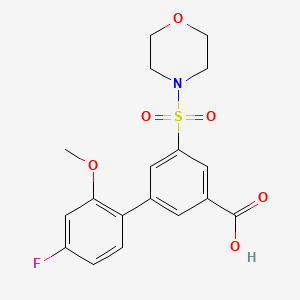![molecular formula C20H21N3O2 B5334021 3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5334021.png)
3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide, also known as Compound A, is a novel small molecule that has been developed for scientific research purposes. This compound has shown great potential in various research applications, including the study of biological processes and the development of new therapeutic agents.
Wirkmechanismus
3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A has been shown to inhibit the activity of a specific protein called NF-κB, which is involved in the regulation of various genes that are important in inflammation and cancer. By inhibiting NF-κB, this compound A can reduce inflammation and prevent the growth and spread of cancer cells. Additionally, this compound A has been shown to activate a protein called PPARγ, which is involved in the regulation of glucose and lipid metabolism. By activating PPARγ, this compound A can improve glucose and lipid homeostasis, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound A can inhibit the production of inflammatory cytokines and chemokines, reduce the expression of adhesion molecules, and prevent the activation of immune cells. In vivo studies have shown that this compound A can reduce inflammation in animal models of arthritis, colitis, and lung injury. Additionally, this compound A has been shown to improve glucose and lipid homeostasis in animal models of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A in lab experiments is its high potency and selectivity for NF-κB and PPARγ. This allows researchers to study the specific biological processes involved in various diseases with high precision. Additionally, this compound A has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using this compound A is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and safety in vivo. Another direction is the identification of new therapeutic targets for this compound A, beyond NF-κB and PPARγ, that can expand its potential applications in various diseases. Additionally, the use of this compound A in combination with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors, could enhance its therapeutic effects and reduce drug resistance. Overall, the potential of this compound A as a tool compound and therapeutic agent makes it a promising area of research for the future.
Synthesemethoden
The synthesis method of 3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A involves the reaction of 3-methylphenyl isocyanate with 2-amino-5-(3-methylphenyl)-1,3,4-oxadiazole in the presence of butyric anhydride. The resulting product is then purified using column chromatography to obtain pure this compound A. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production of this compound A.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide A has been found to have a wide range of scientific research applications. It has been used as a tool compound to study the biological processes involved in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has also been used in the development of new therapeutic agents for these diseases.
Eigenschaften
IUPAC Name |
3-methyl-N-[3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)10-18(24)21-17-9-5-8-16(12-17)20-23-22-19(25-20)15-7-4-6-14(3)11-15/h4-9,11-13H,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNWZCDFAQXOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-dimethyl-4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5333947.png)

![N-(2-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5333961.png)
![4-[(3,5-dimethylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5333970.png)
![methyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5333983.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5333992.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B5334000.png)

![3-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5334016.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acryloyl}phenylalanine](/img/structure/B5334022.png)
![2,6-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B5334030.png)
![2-(3-morpholinyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B5334032.png)
![4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5334037.png)
![4-{5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5334057.png)
